N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzoyl group, a benzofuran ring, and a fluorophenoxy butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the bromobenzoyl group, and the attachment of the fluorophenoxy butanamide moiety. The general synthetic route can be summarized as follows:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Fluorophenoxy Butanamide Moiety: The final step involves the reaction of the intermediate benzofuran derivative with 2-fluorophenoxy butanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide can be compared with other similar compounds, such as:
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(mesityloxy)acetamide
These compounds share similar structural features but differ in the substituents attached to the benzofuran ring or the benzoyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19BrFNO4 |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C25H19BrFNO4/c1-2-19(31-21-10-6-4-8-18(21)27)25(30)28-22-17-7-3-5-9-20(17)32-24(22)23(29)15-11-13-16(26)14-12-15/h3-14,19H,2H2,1H3,(H,28,30) |
InChI Key |
WRDVDRUVXIDJAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br)OC4=CC=CC=C4F |
Origin of Product |
United States |
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